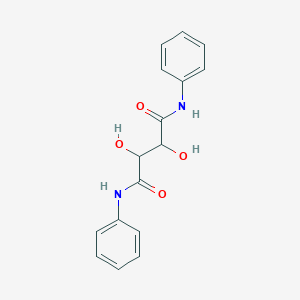
2,3-dihydroxy-N,N'-diphenylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydroxy-N,N'-diphenylbutanediamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPBA is a chiral molecule that has two stereoisomers, namely (R,R)-DPBA and (S,S)-DPBA. The molecule has a molecular weight of 320.38 g/mol and a melting point of 230-235°C. DPBA has been used in various scientific applications, including organic synthesis, catalysis, and biochemistry.
Mécanisme D'action
The mechanism of action of 2,3-dihydroxy-N,N'-diphenylbutanediamide is not fully understood. However, it is believed that 2,3-dihydroxy-N,N'-diphenylbutanediamide interacts with amino acids and peptides through hydrogen bonding and electrostatic interactions. 2,3-dihydroxy-N,N'-diphenylbutanediamide has been shown to selectively bind to L-amino acids and peptides, forming stable complexes that can be detected using various analytical techniques.
Biochemical and Physiological Effects:
2,3-dihydroxy-N,N'-diphenylbutanediamide has been shown to have various biochemical and physiological effects. In biochemistry, 2,3-dihydroxy-N,N'-diphenylbutanediamide has been used to study the conformational changes of proteins and peptides. 2,3-dihydroxy-N,N'-diphenylbutanediamide has also been used to study the interactions between proteins and ligands. In physiology, 2,3-dihydroxy-N,N'-diphenylbutanediamide has been shown to have antioxidant and anti-inflammatory effects. 2,3-dihydroxy-N,N'-diphenylbutanediamide has also been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dihydroxy-N,N'-diphenylbutanediamide has several advantages for use in laboratory experiments. 2,3-dihydroxy-N,N'-diphenylbutanediamide is a chiral molecule that can selectively bind to L-amino acids and peptides, making it a useful tool for studying the structure and function of proteins and peptides. 2,3-dihydroxy-N,N'-diphenylbutanediamide is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, 2,3-dihydroxy-N,N'-diphenylbutanediamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2,3-dihydroxy-N,N'-diphenylbutanediamide. One potential direction is the development of new methods for the synthesis and purification of 2,3-dihydroxy-N,N'-diphenylbutanediamide. Another potential direction is the study of the mechanism of action of 2,3-dihydroxy-N,N'-diphenylbutanediamide and its interactions with amino acids and peptides. Additionally, 2,3-dihydroxy-N,N'-diphenylbutanediamide has potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these potential applications.
Méthodes De Synthèse
2,3-dihydroxy-N,N'-diphenylbutanediamide can be synthesized using various methods, including the reaction of 2,3-dihydroxybenzaldehyde and N,N'-diphenylethylenediamine in the presence of a catalyst. The reaction yields both (R,R)-2,3-dihydroxy-N,N'-diphenylbutanediamide and (S,S)-2,3-dihydroxy-N,N'-diphenylbutanediamide, which can be separated using chiral chromatography. The purity of the synthesized 2,3-dihydroxy-N,N'-diphenylbutanediamide can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2,3-dihydroxy-N,N'-diphenylbutanediamide has been extensively studied for its potential applications in various scientific fields. In organic synthesis, 2,3-dihydroxy-N,N'-diphenylbutanediamide has been used as a chiral ligand in asymmetric catalysis reactions. 2,3-dihydroxy-N,N'-diphenylbutanediamide has also been used as a chiral auxiliary in the synthesis of various chiral compounds. In biochemistry, 2,3-dihydroxy-N,N'-diphenylbutanediamide has been used as a chiral probe for the detection of amino acids and peptides. 2,3-dihydroxy-N,N'-diphenylbutanediamide has also been used as a chiral selector in capillary electrophoresis for the separation of enantiomers.
Propriétés
Numéro CAS |
4608-36-0 |
|---|---|
Nom du produit |
2,3-dihydroxy-N,N'-diphenylbutanediamide |
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2,3-dihydroxy-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C16H16N2O4/c19-13(15(21)17-11-7-3-1-4-8-11)14(20)16(22)18-12-9-5-2-6-10-12/h1-10,13-14,19-20H,(H,17,21)(H,18,22) |
Clé InChI |
RMACBBOFZDWABJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



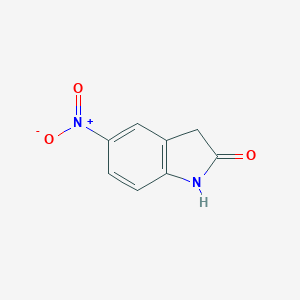
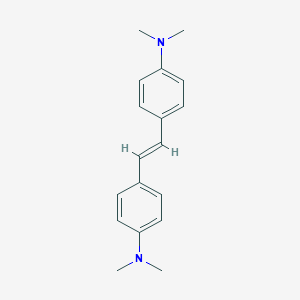
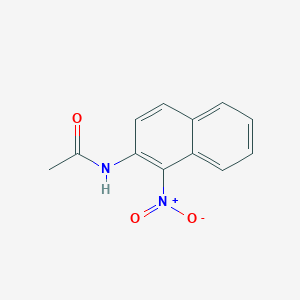
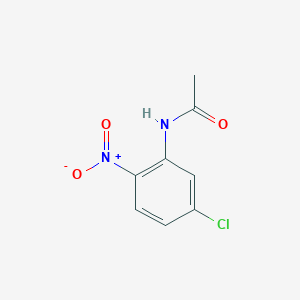

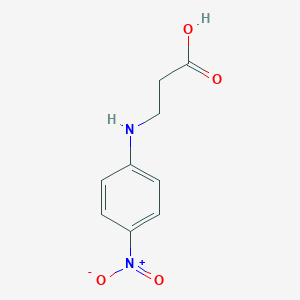
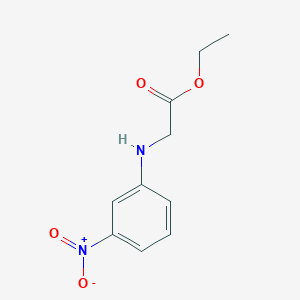
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)
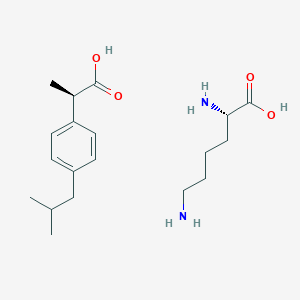
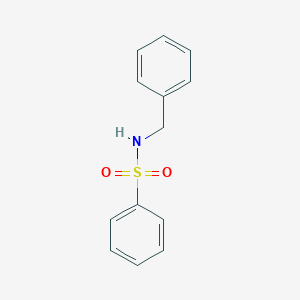
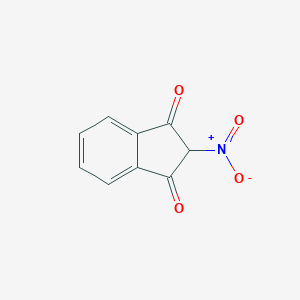
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

